molecular formula C13H9ClO2 B126723 3-Chloro-4'-hydroxybenzophenone CAS No. 61002-52-6

3-Chloro-4'-hydroxybenzophenone

Cat. No.: B126723
CAS No.: 61002-52-6
M. Wt: 232.66 g/mol
InChI Key: RFARANORDJNAEK-UHFFFAOYSA-N
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Description

Fenofibric Acid intermediate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARANORDJNAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486255
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61002-52-6
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Benzophenone Derivative

3-Chloro-4'-hydroxybenzophenone, also known as 4-(3-chlorobenzoyl)phenol[1], is a substituted benzophenone of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in the development of pharmaceutical agents, necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the non-destructive and detailed structural analysis of such organic molecules in solution. This guide provides a comprehensive examination of the ¹H and ¹³C NMR spectral data of 3-Chloro-4'-hydroxybenzophenone, offering insights into peak assignments and the underlying principles that govern the observed chemical shifts and coupling patterns.

The unique substitution pattern of this molecule—a meta-substituted chlorophenyl ring and a para-substituted hydroxyphenyl ring bridged by a carbonyl group—gives rise to a distinct and predictable NMR fingerprint. Understanding this fingerprint is paramount for confirming the identity and purity of synthesized batches, as well as for studying its interactions in various chemical and biological systems.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and numbering of 3-Chloro-4'-hydroxybenzophenone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Chloro-4'-hydroxybenzophenone is characterized by distinct signals in the aromatic region, corresponding to the protons on the two benzene rings, and a signal for the hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the substituents and the carbonyl bridge. The spectrum is best recorded in a solvent like DMSO-d₆, which can effectively solvate the hydroxyl group and prevent rapid proton exchange, allowing for the observation of the -OH signal.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Assignment Rationale
H-2~7.80tJ ≈ 1.8Meta-coupling to H-6 and ortho-coupling to the C-Cl carbon. Appears as a narrow triplet or a singlet-like peak.
H-4~7.65dddJ ≈ 7.8, 1.8, 1.2Ortho-coupled to H-5, meta-coupled to H-2 and H-6.
H-5~7.50tJ ≈ 7.8Ortho-coupled to H-4 and H-6.
H-6~7.75dddJ ≈ 7.8, 2.0, 1.2Ortho-coupled to H-5, meta-coupled to H-2 and H-4.
H-2'/H-6'~7.70dJ ≈ 8.8Ortho-coupled to H-3'/H-5'. Electron-withdrawing effect of the carbonyl group shifts these protons downfield.
H-3'/H-5'~6.90dJ ≈ 8.8Ortho-coupled to H-2'/H-6'. Strong shielding effect from the electron-donating hydroxyl group shifts these protons upfield.
4'-OH~10.2s (broad)-Labile proton, chemical shift is concentration and temperature dependent.

Expert Interpretation:

  • The 3-Chlorophenyl Ring: The protons on this ring (H-2, H-4, H-5, H-6) exhibit a complex splitting pattern due to their relative positions. The chlorine atom, being electron-withdrawing, deshields the adjacent protons. The meta-position of the chlorine leads to four distinct signals for this ring.

  • The 4'-Hydroxyphenyl Ring: This ring displays a classic AA'BB' system, appearing as two distinct doublets. The hydroxyl group is a strong electron-donating group, which significantly shields the ortho-protons (H-3'/H-5'), causing them to appear at a higher field (lower ppm) compared to the protons on the other ring. Conversely, the protons ortho to the carbonyl group (H-2'/H-6') are deshielded.

  • The Hydroxyl Proton: In DMSO-d₆, the phenolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift. Its lability can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. For 3-Chloro-4'-hydroxybenzophenone, a total of 13 distinct signals are expected, as there are no elements of symmetry that would make any of the carbon atoms chemically equivalent.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Inferred Assignment Rationale
C=O~194.5The carbonyl carbon is significantly deshielded and appears far downfield.
C-1~139.0Quaternary carbon attached to the carbonyl group.
C-2~129.5Deshielded by the adjacent carbonyl group.
C-3~134.0Attached to the electronegative chlorine atom.
C-4~130.0
C-5~128.0
C-6~132.0
C-1'~129.0Quaternary carbon attached to the carbonyl group, shielded by the hydroxyl group.
C-2'/C-6'~132.5Deshielded by the adjacent carbonyl group.
C-3'/C-5'~115.5Shielded by the electron-donating hydroxyl group.
C-4'~161.0Attached to the electronegative oxygen atom.

Expert Interpretation:

  • Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is the most downfield, typically appearing around 195 ppm.

  • Carbons of the 3-Chlorophenyl Ring: The carbon directly attached to the chlorine atom (C-3) will be significantly deshielded. The other carbons will have chemical shifts typical for a substituted benzene ring, with the quaternary carbon (C-1) also being downfield.

  • Carbons of the 4'-Hydroxyphenyl Ring: The carbon bearing the hydroxyl group (C-4') is the most deshielded carbon of this ring due to the direct attachment of the electronegative oxygen atom. The carbons ortho and para to the hydroxyl group (C-3'/C-5' and C-1' respectively) are shielded due to the electron-donating resonance effect of the hydroxyl group.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 3-Chloro-4'-hydroxybenzophenone. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solvating power for the analyte and its ability to slow down the exchange of the phenolic proton, allowing for its observation.

  • Sample Concentration: Weigh approximately 10-20 mg of 3-Chloro-4'-hydroxybenzophenone and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and ¹H NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

3. ¹³C NMR Acquisition:

  • Tuning: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh Sample b Dissolve in DMSO-d6 with TMS a->b c Transfer to NMR Tube b->c d Tune and Shim c->d Insert Sample e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Integrate (1H) i->j k Final Spectrum j->k Spectral Analysis

Caption: Experimental workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Chloro-4'-hydroxybenzophenone provide a wealth of structural information that is essential for its unambiguous identification. By understanding the influence of the chloro, hydroxyl, and carbonyl functionalities on the chemical shifts and coupling patterns of the aromatic rings, a detailed and confident assignment of the NMR signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings. This guide serves as a valuable resource for scientists working with this important benzophenone derivative, facilitating its effective characterization and application.

References

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link][2]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. [Link][3]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link][4]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Link][5]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][6]

  • Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link][7]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Chloro-4'-hydroxybenzophenone

3-Chloro-4'-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and industrial compounds.[1] Its purity and characterization are critical for the quality and safety of the final products. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the gold standard for the qualitative and quantitative analysis of such small molecules, offering unparalleled sensitivity and specificity.[2] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 3-Chloro-4'-hydroxybenzophenone, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of the analytical methodology, from sample preparation to data interpretation, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducible results.

Physicochemical Properties of 3-Chloro-4'-hydroxybenzophenone

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[3]
Molecular Weight232.66 g/mol [3][4]
AppearanceWhite to light brown crystalline powder[3]
Melting Point177-181 °C[3]
Boiling Point404.0 ± 30.0 °C at 760 mmHg[3]
pKa7.68 ± 0.15 (Predicted)[5]

Experimental Design: A Self-Validating Approach

The following sections outline a meticulously designed workflow for the analysis of 3-Chloro-4'-hydroxybenzophenone. The protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix and present it in a form compatible with the LC-MS system. For 3-Chloro-4'-hydroxybenzophenone, a simple and effective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

Step-by-Step LLE Protocol:

  • Sample Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Extraction: To an aliquot of the dissolved sample, add a water-immiscible organic solvent like ethyl acetate and an aqueous buffer (e.g., phosphate buffer, pH 7). The phenolic nature of the analyte makes pH control important.

  • Phase Separation: Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase. Centrifuge to achieve complete phase separation.

  • Collection and Evaporation: Carefully collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC method to a final concentration suitable for injection.

Liquid Chromatography: Achieving High-Resolution Separation

A well-developed chromatographic method is essential to separate the analyte from potential impurities and matrix components, preventing ion suppression in the mass spectrometer.

Optimized LC Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds like benzophenones.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute a wide range of compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry: Unveiling the Molecular Identity

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically yields a prominent molecular ion.

Optimized MS Parameters (ESI Positive Mode):

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe phenolic hydroxyl group can be readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Cone Voltage 30 VCan be optimized to balance molecular ion intensity and in-source fragmentation.
Source Temperature 150 °CFacilitates desolvation of the ESI droplets.
Desolvation Gas Flow 600 L/hrAids in the desolvation process.
Collision Energy (for MS/MS) 20-40 eVOptimized to induce characteristic fragmentation of the precursor ion.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing dissolution Sample Dissolution extraction Liquid-Liquid Extraction dissolution->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_column C18 Reverse-Phase Column reconstitution->lc_column esi_source Electrospray Ionization (ESI) lc_column->esi_source mass_analyzer Mass Analyzer (e.g., Q-TOF) esi_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: A schematic overview of the analytical workflow for 3-Chloro-4'-hydroxybenzophenone.

Data Analysis and Interpretation: From Spectra to Structure

Expected Mass-to-Charge Ratios (m/z)

Due to the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for all chlorine-containing ions.[6][7]

IonFormulaExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)Ion Type
[M+H]⁺[C₁₃H₁₀ClO₂]⁺233.0364235.0334Protonated Molecular Ion
[M-H₂O+H]⁺[C₁₃H₈ClO]⁺215.0258217.0228Fragment Ion
[M-CO+H]⁺[C₁₂H₁₀ClO]⁺205.0415207.0385Fragment Ion
[C₇H₄ClO]⁺[C₇H₄ClO]⁺139.9945141.9915Fragment Ion
[C₇H₅O]⁺[C₇H₅O]⁺105.0335-Fragment Ion
[C₆H₅]⁺[C₆H₅]⁺77.0386-Fragment Ion
Proposed Fragmentation Pathway

The fragmentation of 3-Chloro-4'-hydroxybenzophenone in positive ion ESI-MS/MS is expected to proceed through several key pathways, primarily involving the cleavage of the carbonyl group and the loss of small neutral molecules.

fragmentation_pathway parent [M+H]⁺ m/z 233/235 frag1 [C₇H₄ClO]⁺ m/z 140/142 parent->frag1 - C₆H₅OH frag2 [C₇H₅O]⁺ m/z 105 parent->frag2 - C₆H₄Cl frag3 [C₆H₅]⁺ m/z 77 frag2->frag3 - CO

Caption: Proposed fragmentation pathway of protonated 3-Chloro-4'-hydroxybenzophenone.

Interpretation of Key Fragments:

  • m/z 140/142 ([C₇H₄ClO]⁺): This fragment arises from the cleavage of the bond between the carbonyl carbon and the hydroxyphenyl ring, with the charge retained on the chlorobenzoyl moiety. The 3:1 isotopic pattern confirms the presence of one chlorine atom.

  • m/z 105 ([C₇H₅O]⁺): This is a common and often abundant fragment in the mass spectra of benzophenones, corresponding to the benzoyl cation.[8] Its formation involves the cleavage of the bond between the carbonyl carbon and the chlorophenyl ring, with charge retention on the benzoyl portion.

  • m/z 77 ([C₆H₅]⁺): The phenyl cation is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).

Method Validation: Ensuring Trustworthiness

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[9] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of 3-Chloro-4'-hydroxybenzophenone. By understanding the underlying principles of sample preparation, liquid chromatography, and mass spectrometry, and by following a robust, self-validating methodology, researchers can confidently and accurately characterize this important chemical intermediate. The provided protocols and data interpretation strategies serve as a starting point for method development and validation, ultimately contributing to the quality and safety of the products in which this compound is utilized. For further details on reporting mass spectrometry data, it is recommended to consult guidelines from regulatory bodies and scientific organizations.[10][11][12][13][14]

References

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MassBank. (2015, August 25). 4-Chlorobenzophenone; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. Retrieved from [Link]

  • Guillarme, D., & Rudaz, S. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1241, 340711. Retrieved from [Link]

  • Martínez-Bartolomé, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Journal of Proteomics, 95, 135-139. Retrieved from [Link]

  • Koorbanally, N. A., & Moodley, B. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1303, 137-146. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Li, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • Koorbanally, N. A., & Moodley, B. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • MDPI. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 21(10), 522. Retrieved from [Link]

  • Google Patents. (2014). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • Chegg. (2021). Solved 4. In the mass spectrum of 4-chlorobenzophenone,. Retrieved from [Link]

  • Martínez-Bartolomé, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. ResearchGate. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • CASSS. (n.d.). Table 7: Best Practices for Reporting MS Data in Regulatory Filings Facilitator. Retrieved from [Link]

  • ResearchGate. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

  • Semantic Scholar. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2020). A Novel Method for Synthesis of 4-Chloro,4'-Hydroxybenzophenone using K-10 Clay Supported Metal Chloride Catalysts. Retrieved from [Link]

  • Chem-Space. (n.d.). Exploring 4-Chloro-4'-hydroxybenzophenone: Properties and Applications. Retrieved from [Link]

Sources

Photophysical properties of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Properties of 3-Chloro-4'-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of 3-Chloro-4'-hydroxybenzophenone. As a substituted aromatic ketone, this molecule possesses a rich photochemistry governed by the interplay of its carbonyl chromophore and the electronic effects of its chloro and hydroxyl substituents. This document elucidates the fundamental principles of its light absorption, excited-state deactivation pathways, and spectroscopic characteristics. We delve into the causality behind experimental design for characterizing such molecules, presenting detailed, field-proven protocols for steady-state and time-resolved spectroscopy. The narrative synthesizes theoretical concepts with practical methodologies, offering insights into the influence of molecular structure on excited-state dynamics. This guide serves as an authoritative resource for researchers leveraging the unique photochemical behavior of benzophenone derivatives in fields ranging from polymer science to pharmaceutical development, where they are often critical intermediates.[1]

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of organic photochemistry, renowned for their utility as photoinitiators, UV blockers, and triplet sensitizers.[2] Their photophysical behavior is characterized by a well-defined n→π* transition of the carbonyl group and an efficient intersystem crossing (ISC) to the triplet manifold.[2][3] The introduction of substituents onto the phenyl rings, such as the chloro and hydroxyl groups in 3-Chloro-4'-hydroxybenzophenone, profoundly modulates these intrinsic properties.

  • The Chloro Group: As an electron-withdrawing group, the chlorine atom influences the energy levels of the singlet and triplet states, potentially affecting ISC rates and the lifetime of the excited states.

  • The Hydroxyl Group: This group acts as an electron donor and a proton source. Its presence can introduce new deactivation pathways, such as excited-state intramolecular or intermolecular proton transfer, which are highly sensitive to the solvent environment.[4]

3-Chloro-4'-hydroxybenzophenone is a key intermediate in the synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[1] A thorough understanding of its photophysical properties is therefore not only of academic interest but also crucial for optimizing synthetic routes, assessing photostability, and identifying potential photoreactive degradation pathways in pharmaceutical contexts. This guide provides the foundational knowledge and experimental frameworks necessary for such investigations.

Synthesis and Physicochemical Characterization

The primary route for synthesizing substituted hydroxybenzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution typically involves the reaction of a phenol derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

The choice of solvent and reaction conditions is critical to manage selectivity and yield. While traditional methods have used solvents like nitrobenzene, modern, more eco-compatible approaches utilize alternatives like chlorobenzene or ethylene dichloride to reduce toxicity and environmental impact.[2][5]

G cluster_reactants Reactants phenol 4-Hydroxyphenol Derivative intermediate Acylium Ion Intermediate phenol->intermediate Attack on benzoyl_chloride 3-Chlorobenzoyl Chloride catalyst AlCl₃ (Lewis Acid) in Solvent benzoyl_chloride->catalyst Activates catalyst->intermediate workup Aqueous Workup (e.g., HCl) intermediate->workup Forms product 3-Chloro-4'-hydroxybenzophenone workup->product Yields Jablonski S0 S₀ S1 S₁ (n,π*) S0->S1 Absorption (n→π*) S2 S₂ (π,π*) S0->S2 Absorption (π→π*) S1->S0 Fluorescence (k_f) (Often weak) S1->S0 Non-Radiative Decay (k_nr) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) ~10-100 ps (Highly Efficient) T1->S0 Phosphorescence (k_p) (Long-lived) T1->S0 Non-Radiative Decay (k_nr') S2->S1 Internal Conversion (IC) <1 ps

Caption: Jablonski diagram for a typical benzophenone derivative.

Key Photoprocesses
  • Absorption: The molecule is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂).

  • Internal Conversion (IC): If excited to a higher state like S₂, the molecule rapidly relaxes (<1 ps) to the lowest excited singlet state, S₁, without emitting light. [7]3. Intersystem Crossing (ISC): This is the dominant pathway for benzophenones. The molecule undergoes a spin-flip transition from the S₁ state to the lowest triplet state (T₁). The small energy gap between the S₁(n,π) and T₁(n,π) states and strong spin-orbit coupling facilitate a near-unity quantum yield for this process.

  • Luminescence:

    • Fluorescence: Radiative decay from S₁ to S₀. This is typically very weak or non-existent in benzophenones due to the rapid and efficient ISC.

    • Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds). It is the characteristic emission from benzophenones at low temperatures in rigid matrices.

  • Excited-State Proton Transfer (ESPT): In protic solvents, the hydroxyl group of 4'-hydroxybenzophenone derivatives can become significantly more acidic in the excited state, leading to deprotonation. [4]This process can quench luminescence and create the corresponding phenolate anion, altering the subsequent photochemical pathways. [4]

Influence of Substituent Position

The position of the chloro substituent is critical. Theoretical and experimental studies on substituted diaryl ketones show that the electronic coupling between the donor and acceptor moieties is highly dependent on the substitution pattern (ortho, meta, or para). [3][8][9]* Para-substitution (as in 4-Chloro-4'-hydroxybenzophenone): Allows for direct resonance effects across the carbonyl bridge, strongly influencing the charge distribution in the excited state.

  • Meta-substitution (as in 3-Chloro-4'-hydroxybenzophenone): Does not permit direct resonance conjugation between the chloro group and the carbonyl. Its influence is primarily inductive. This can lead to different intramolecular charge transfer (ICT) characteristics and excited-state decay channels compared to the para isomer. [3]

Transient Species

The long-lived triplet state (³BP-OH*) is a key intermediate. It can be observed directly using Nanosecond Transient Absorption (NTA) spectroscopy, which typically reveals a strong absorption band in the 500-600 nm region for hydroxybenzophenone triplets. [10]This triplet state is a powerful hydrogen abstractor and can react with the solvent or other molecules to form a ketyl radical, another transient species that can be monitored spectroscopically.

Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating, incorporating necessary controls and calibrations.

Protocol: Steady-State UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

  • Preparation: Prepare a stock solution of 3-Chloro-4'-hydroxybenzophenone (~1 mM) in a spectroscopic grade solvent (e.g., acetonitrile). Prepare a series of dilutions (e.g., 1, 5, 10, 20, 50 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction from 200-600 nm.

  • Measurement: Record the absorbance spectra for each dilution. Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

  • Analysis:

    • Identify λmax for the π→π* and n→π* transitions.

    • Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), gives the molar extinction coefficient, ε.

Protocol: Nanosecond Transient Absorption (NTA) Spectroscopy

Objective: To directly observe and characterize the triplet excited state (T₁) and any subsequent radical species.

Methodology:

  • System Setup: An NTA spectrometer typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm, exciting the n→π* band) and a broad-spectrum probe lamp (e.g., Xenon arc lamp).

  • Sample Preparation: Prepare a ~100 µM solution in a spectroscopic grade, deoxygenated solvent (e.g., acetonitrile, by bubbling with N₂ or Ar for 20 min) in a quartz cuvette. Oxygen is an efficient quencher of triplet states and must be removed.

  • Data Acquisition:

    • Record a baseline spectrum before the laser pulse.

    • Fire the laser pulse to excite the sample.

    • Record absorption spectra at various time delays after the pulse (from nanoseconds to microseconds).

  • Analysis:

    • Subtract the baseline to obtain the difference spectrum (ΔA), which shows the absorption of the transient species.

    • Plot ΔA at a specific wavelength (e.g., the triplet absorption maximum) versus time to determine the lifetime of the transient species.

NTA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare ~100 µM Solution deoxygenate Deoxygenate with N₂/Ar prep_sol->deoxygenate cuvette Place in Quartz Cuvette deoxygenate->cuvette laser Pulsed Laser (355 nm) Excitation cuvette->laser Excite detector Detector (CCD/PMT) cuvette->detector Transmitted light to probe Probe Lamp (Xenon) Monitoring probe->cuvette Passes through spectra Record Spectra vs. Time Delay detector->spectra kinetics Plot ΔA vs. Time spectra->kinetics lifetime Determine Triplet Lifetime (τ) kinetics->lifetime

Caption: Experimental workflow for Nanosecond Transient Absorption.

Summary and Outlook

3-Chloro-4'-hydroxybenzophenone exhibits the characteristic photophysics of a substituted benzophenone, dominated by efficient intersystem crossing to a long-lived triplet state. The presence and meta-position of the chloro substituent, combined with the protic nature of the hydroxyl group, create a unique electronic landscape. This leads to a high sensitivity to the solvent environment, particularly regarding excited-state proton transfer, which can compete with other deactivation channels.

Future research should focus on directly comparing the photophysics of the 3-chloro and 4-chloro isomers to quantify the effects of substituent position on ISC rates, triplet lifetimes, and photoreactivity. Ultrafast techniques like femtosecond transient absorption could further resolve the initial internal conversion and ISC dynamics. [11]Such studies are vital for applications where photostability is paramount, including in the development of robust pharmaceutical formulations and advanced polymeric materials.

References

  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • International Journal for Research in Applied Science & Engineering Technology. (2020). A Novel Eco-Compatible Friedel-Crafts Acylation Reaction for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone. IJRASET, 8(IV). Retrieved from [Link]

  • IPIndia. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Retrieved from [Link]

  • The Journal of Chemical Physics. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]

  • ResearchGate. (n.d.). Time trend of the transient absorption spectrum obtained upon LFP (355.... Retrieved from [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • ResearchGate. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Retrieved from [Link]

  • PubMed. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]

  • ChemRxiv. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone and 3-hydroxy-2-(thiophen-2-yl)chromen-4-one with ultrafast transient infrared spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzophenone-catalyzed photochemical C(sp³)-H chlorination. Retrieved from [Link]

  • ACS Publications. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Retrieved from [Link]

  • National Institutes of Health. (2025). Simulating nonadiabatic dynamics in benzophenone: Tracing internal conversion through photoelectron spectra. Retrieved from [Link]

  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

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Thermogravimetric analysis (TGA) of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 3-Chloro-4'-hydroxybenzophenone

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3-Chloro-4'-hydroxybenzophenone, a critical intermediate and potential impurity in the synthesis of the lipid-lowering agent, fenofibrate.[1][2] For researchers, quality control analysts, and drug development professionals, understanding the thermal stability and decomposition profile of this compound is paramount for ensuring drug product quality and safety. This document delineates the fundamental principles of TGA as applied to this specific molecule, offers a detailed experimental protocol grounded in established methodologies, and presents an interpretation of anticipated results. The causality behind experimental choices is explained to provide a framework for adapting the methodology to specific laboratory contexts.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

In the pharmaceutical industry, the thermal properties of active pharmaceutical ingredients (APIs), intermediates, and excipients are critical quality attributes. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide invaluable data on the thermal stability, decomposition kinetics, and compositional integrity of materials.[3] TGA is particularly crucial during drug development for:

  • Stability Assessment: Determining the temperature at which a compound begins to degrade, which informs handling, storage, and shelf-life conditions.

  • Impurity Profiling: Identifying and quantifying volatile impurities or residual solvents.

  • Compositional Analysis: Verifying the composition of a material and ensuring it is free from non-volatile impurities.

3-Chloro-4'-hydroxybenzophenone (C₁₃H₉ClO₂, MW: 232.66 g/mol ) is a key building block in the synthesis of fenofibrate.[1][2] Its presence as a potential impurity in the final drug product necessitates a thorough characterization of its thermal behavior to ensure the safety and efficacy of the medication.[2] This guide will focus on the application of TGA to elucidate the thermal decomposition profile of 3-Chloro-4'-hydroxybenzophenone.

Theoretical Considerations for the TGA of 3-Chloro-4'-hydroxybenzophenone

The thermal decomposition of 3-Chloro-4'-hydroxybenzophenone is expected to be a multi-stage process, influenced by the strength of its various chemical bonds and the volatility of the resulting fragments. The molecular structure, featuring two phenyl rings, a ketone group, a hydroxyl group, and a chlorine atom, suggests several potential points of thermal cleavage.

The decomposition of halogenated organic compounds can be complex, often involving the release of hydrogen halides (in this case, HCl) and the fragmentation of the aromatic rings.[4] The presence of the hydroxyl group may also influence the decomposition pathway, potentially through dehydration reactions at elevated temperatures.

Experimental Protocol: A Validating System for TGA

The following protocol is designed to be a self-validating system, incorporating best practices for TGA methodology in line with standards such as ASTM E1131.[5][6]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere.

  • Calibration: The instrument's temperature and mass signals should be calibrated using certified reference materials (e.g., calcium oxalate) prior to analysis.

Experimental Parameters: Rationale and Causality
ParameterRecommended SettingRationale
Sample Mass 5-10 mgProvides a clear, reproducible signal without significant thermal lag.
Heating Rate 10 °C/minA common rate that balances resolution of thermal events with analysis time.
Temperature Range Ambient to 600 °CSufficient to capture the complete decomposition of most organic compounds.
Atmosphere Nitrogen (Inert)Prevents oxidative decomposition, allowing for the study of the inherent thermal stability.
Flow Rate 50 mL/minEnsures a consistent, inert environment around the sample.
Crucible Platinum or AluminaInert materials that will not react with the sample or its decomposition products.
Step-by-Step Experimental Workflow
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-4'-hydroxybenzophenone into a tared TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with nitrogen at the specified flow rate for at least 30 minutes to ensure an inert atmosphere.

  • Analysis: Begin the analysis by heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Post-Analysis: Cool the furnace to ambient temperature. Carefully remove and weigh the crucible to determine the final residual mass.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Calibrate TGA B Weigh Sample (5-10 mg) A->B C Load Sample & Purge with N2 B->C D Heat from Ambient to 600°C at 10°C/min C->D E Record Mass vs. Temperature D->E F Cool Furnace E->F G Determine Residual Mass F->G H Data Interpretation G->H

Caption: A stepwise workflow for the TGA of 3-Chloro-4'-hydroxybenzophenone.

Anticipated Results and Interpretation

The TGA thermogram of 3-Chloro-4'-hydroxybenzophenone is expected to show a single, significant weight loss step, or possibly multiple overlapping steps, corresponding to its decomposition.

Quantitative Data Summary
Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)
Decomposition > 200~300-400~95-100

Note: These are predicted values based on the thermal stability of similar benzophenone structures. Actual values may vary.

Interpretation of the TGA Curve
  • Initial Plateau: The initial flat region of the TGA curve up to approximately 200 °C will indicate the thermal stability of the compound. No significant mass loss is expected in this region.

  • Decomposition Step(s): A sharp decrease in mass will signify the onset of decomposition. The derivative of the TGA curve (DTG) will show a peak at the temperature of the maximum rate of decomposition. The decomposition may occur in one or more stages, potentially corresponding to the loss of HCl followed by the fragmentation of the aromatic backbone.

  • Final Residue: A minimal final residue is anticipated, as organic compounds typically decompose to volatile products under an inert atmosphere.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 3-Chloro-4'-hydroxybenzophenone in an inert atmosphere is likely initiated by the cleavage of the weakest bonds. The C-Cl bond and the bonds of the ketone bridge are potential initial sites of fragmentation.

Decomposition_Pathway A 3-Chloro-4'-hydroxybenzophenone B Initial Fragmentation (e.g., loss of HCl, CO) A->B Heat (Δ) C Charred Residue (Polycyclic Aromatic Hydrocarbons) B->C D Volatile Fragments B->D

Caption: Proposed thermal decomposition pathway of 3-Chloro-4'-hydroxybenzophenone.

Conclusion and Applications in Drug Development

The thermogravimetric analysis of 3-Chloro-4'-hydroxybenzophenone provides critical data on its thermal stability and decomposition profile. This information is essential for:

  • Process Chemistry: Establishing safe operating temperatures for the synthesis and purification of fenofibrate.

  • Quality Control: Developing a TGA method for the routine analysis of fenofibrate to ensure the absence of significant levels of this thermally labile impurity.

  • Regulatory Submissions: Providing data that supports the stability and quality of the drug substance and product, in line with ICH guidelines.[3][7]

By following the detailed protocol and understanding the theoretical underpinnings presented in this guide, researchers and drug development professionals can confidently apply TGA to characterize 3-Chloro-4'-hydroxybenzophenone and ensure the quality and safety of pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Taylor & Francis Online. Thermal Decomposition Studies of Halogenated Organic Compounds. [Link]

  • European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ASTM International. E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • YMER. Studies on thermal and biological properties of organic 4-hydroxybenzophenone single crystals. [Link]

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The Double-Edged Sword: A Technical Guide to the Biological Activities of Halogenated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a privileged structure in medicinal chemistry, gains a remarkable spectrum of biological activities upon halogenation. These derivatives have emerged as potent agents with applications spanning from anticancer and antimicrobial therapies to anti-inflammatory treatments. However, their utility is often shadowed by concerns regarding endocrine disruption and phototoxicity. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of halogenated benzophenone derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects and toxicological profiles, offer detailed experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships. This guide is intended to equip researchers and drug development professionals with the critical knowledge to navigate the complexities of this fascinating class of compounds, fostering the rational design of safer and more efficacious therapeutic agents.

Introduction: The Benzophenone Scaffold and the Impact of Halogenation

Benzophenones are a class of aromatic ketones that are ubiquitous in both natural products and synthetic chemistry. Their inherent chemical stability and versatile reactivity make them an attractive starting point for the development of new bioactive molecules. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzophenone core profoundly influences its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dramatically alter the biological activity of the parent compound, often enhancing its potency and modulating its mechanism of action. This guide will explore the diverse biological landscape of halogenated benzophenones, from their therapeutic potential to their associated risks.

Anticancer Activity: A Primary Focus of Investigation

Halogenated benzophenone derivatives have demonstrated significant promise as anticancer agents, with several mechanisms of action being elucidated.

Targeting Microtubule Dynamics

A key mechanism by which certain halogenated benzophenones exert their anticancer effects is through the disruption of microtubule polymerization. These compounds can bind to the colchicine binding site on tubulin, inhibiting its assembly into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Phenstatin, a benzophenone derivative, is a notable example of a potent tubulin polymerization inhibitor.

Inhibition of Key Signaling Pathways

Halogenated benzophenones have also been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been found to inhibit the MEK/ERK pathway, a central signaling cascade that is often dysregulated in various cancers, including pancreatic cancer. By binding to an allosteric pocket in MEK, these compounds can suppress the phosphorylation and activation of ERK, leading to reduced cell proliferation and the induction of apoptosis.

Pro-apoptotic and Anti-Angiogenic Effects

Beyond direct cytotoxicity, some halogenated benzophenone analogues have been shown to induce apoptosis and inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. These dual activities make them particularly attractive candidates for cancer therapy.

In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to characterize the anticancer potential of novel halogenated benzophenone derivatives.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and proliferation.

  • Trypan Blue Dye Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

Table 1: Representative Halogenated Benzophenone Derivatives and their Anticancer Activity

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1-HL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99Not specified
Compound 45-HeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77Telomerase inhibition
Compound 39Methyl and FluoroEAC and DLA~5VEGF-A inhibition
Halogenated Derivatives 2 & 4-PANC-17.6 and 7.2MEK/ERK pathway inhibition

Note: The specific halogen substitutions for some compounds were not detailed in the provided search results.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Antimicrobial and Anti-inflammatory Activities

Halogenated benzophenones also exhibit a broad range of antimicrobial and anti-inflammatory activities, making them potential candidates for treating infectious and inflammatory diseases.

Antimicrobial Effects

Derivatives of benzophenone have shown activity against various bacterial and fungal strains. The introduction of different functional groups, including halogens, can significantly enhance their antimicrobial potency. For example, novel benzophenone fused azetidinone derivatives have been synthesized and demonstrated good inhibition against tested bacterial and fungal strains. The morpholine group, present in some commercial fungicides derived from benzophenone, is considered a key pharmacophore for antifungal activity.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of halogenated benzophenone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) isoenzymes. By inhibiting COX, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some derivatives have also been shown to inhibit neutrophil recruitment, a critical event in the inflammatory response.

In Vivo Evaluation of Anti-inflammatory Activity

The croton oil-induced ear edema assay in mice is a common in vivo model to evaluate the topical anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimate male Swiss mice for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., ketoprofen), and treatment groups for each halogenated benzophenone derivative.

  • Induction of Edema: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse to induce inflammation.

  • Compound Application: Immediately after the croton oil application, topically apply the vehicle, positive control, or test compounds to the same ear.

  • Edema Measurement: After a set period (e.g., 6 hours), sacrifice the mice and punch out a standard-sized disc from both the treated (right) and untreated (left) ears.

  • Data Analysis: Weigh the ear discs and calculate the edema as the difference in weight between the right and left ear discs. Calculate the percentage of edema inhibition for each treatment group compared to the negative control group.

Endocrine Disrupting Effects and Phototoxicity: The Other Side of the Coin

Despite their therapeutic potential, the use of halogenated benzophenones is not without concerns. Many of these compounds are used as UV filters in sunscreens and cosmetics, leading to widespread human exposure.

Estrogenic and Antiandrogenic Activities

Several hydroxylated benzophenone derivatives have been shown to possess estrogenic activity, meaning they can mimic the effects of estrogen in the body. Conversely, some benzophenones and their derivatives exhibit antiandrogenic activity, inhibiting the action of androgens like dihydrotestosterone. These endocrine-disrupting effects are a significant concern, particularly with prolonged exposure. The position and number of hydroxyl groups on the benzophenone scaffold play a crucial role in determining the estrogenic and antiandrogenic potential.

Photoreactivity and DNA Damage

Benzophenones are well-known photosensitizers. Upon absorption of UV radiation, they can transition to an excited triplet state. This excited state can then interact with biological molecules, including DNA, through various mechanisms such as electron transfer, hydrogen abstraction, and the generation of reactive oxygen species (ROS). This can lead to a range of DNA lesions, including nucleobase oxidation, the formation of cyclobutane pyrimidine dimers, and single-strand breaks, which are implicated in carcinogenesis. The presence of halogens can further influence the photophysical properties and photoreactivity of benzophenones.

DNA_Damage_Mechanism BP Benzophenone (BP) BP_excited Excited Triplet State (³BP*) BP->BP_excited Intersystem Crossing UV UV Light UV->BP DNA DNA electron_transfer Electron Transfer BP_excited->electron_transfer h_abstraction Hydrogen Abstraction BP_excited->h_abstraction ros_generation ROS Generation BP_excited->ros_generation DNA_damage DNA Damage (Oxidation, Dimers, Breaks) electron_transfer->DNA_damage h_abstraction->DNA_damage ros_generation->DNA_damage

Caption: Photosensitized DNA damage mechanism by benzophenones.

Synthesis and Analytical Determination

The exploration of halogenated benzophenones necessitates robust synthetic methodologies and sensitive analytical techniques for their detection and quantification.

Synthetic Strategies

Various synthetic routes have been developed to access halogenated benzophenone derivatives. A common approach involves the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with a halogenated aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. Other methods include the oxidation of diarylmethanes and the Suzuki or other cross-coupling reactions. The choice of synthetic strategy depends on the desired substitution pattern and the nature of the halogen.

Analytical Methods for Detection

Given the widespread presence of benzophenone derivatives in environmental and biological samples, sensitive and reliable analytical methods are crucial.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most commonly used technique for the quantification of benzophenone derivatives due to its high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed, often in conjunction with derivatization to improve the volatility of the analytes.

  • Sample Preparation: Effective sample preparation is critical for accurate analysis. Techniques such as solid-phase extraction (SPE), microextraction by packed sorbent (MEPS), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to extract and concentrate the analytes from complex matrices.

Conclusion and Future Perspectives

Halogenated benzophenone derivatives represent a compelling class of compounds with a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. However, the concurrent risks of endocrine disruption and phototoxicity necessitate a cautious and informed approach to their development and application.

Future research should focus on:

  • Rational Drug Design: Leveraging the understanding of structure-activity relationships to design novel halogenated benzophenones with enhanced therapeutic indices and minimized off-target effects.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to inform their clinical development.

  • Toxicological Profiling: Comprehensive in vivo studies are needed to fully assess the long-term toxicological profiles of these derivatives, particularly concerning their endocrine-disrupting and carcinogenic potential.

  • Development of Safer Alternatives: For applications such as UV filters, the development of non-toxic and equally effective alternatives is a priority.

By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular biology, pharmacology, and toxicology, the scientific community can unlock the full therapeutic potential of halogenated benzophenone derivatives while ensuring their safe and responsible use.

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  • Böger, M., Dürr, D., Gsell, L., Hall, R. G., Karrer, F., Kristiansen, O., Maienfisch, P., Pascual, A., & Rindlisbacher, A. (

A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzophenone Scaffold

Substituted benzophenones, diaryl ketones with diverse functionalities, represent a cornerstone of natural product chemistry and drug discovery.[1][2] Their deceptively simple core structure belies a remarkable versatility, enabling a vast array of biological activities.[1][3][4][5] Nature has elegantly decorated the benzophenone scaffold, particularly within the plant kingdom in families such as Clusiaceae and in various fungi, to produce compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][6][7][8] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, and rigorous characterization of these valuable molecules. We will delve into both the extraction from natural sources and the strategic chemical synthesis of novel derivatives, emphasizing the underlying principles that govern successful experimental design and execution.

Part 1: The Genesis of Substituted Benzophenones - Natural Occurrence and Synthetic Avenues

The journey to obtaining pure substituted benzophenones begins with understanding their origins. Researchers have two primary avenues: isolation from natural sources and de novo chemical synthesis.

Unearthing Nature's Arsenal: Isolation from Botanical and Fungal Sources

A significant number of bioactive benzophenones are of natural origin, often found as secondary metabolites in plants and fungi.[4][5][6] The Clusiaceae family, for instance, is a particularly rich source of structurally complex and biologically active benzophenones.[1][4][8]

The successful isolation of substituted benzophenones from natural matrices is a multi-step process that demands careful optimization at each stage. The following workflow represents a robust and commonly employed strategy.

Isolation_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Characterization A Plant/Fungal Material (Dried and Powdered) B Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) A->B Maceration or Soxhlet C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) C->D Solvent Polarity Gradient E Column Chromatography (Silica Gel or Sephadex) D->E F Fraction Collection and Analysis (TLC) E->F G Further Purification (Prep-HPLC, Crystallization) F->G Bioassay-Guided Fractionation H Pure Substituted Benzophenone G->H I Spectroscopic Analysis (NMR, MS, UV-Vis, IR) H->I J Purity Assessment (HPLC) H->J

Caption: A generalized workflow for the isolation and purification of substituted benzophenones from natural sources.

This protocol outlines a typical procedure for isolating a bioactive substituted benzophenone from a plant source.

  • Preparation of Plant Material:

    • Air-dry or freeze-dry the plant material to a constant weight.[9]

    • Grind the dried material into a fine powder to increase the surface area for extraction.[9]

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., 80% methanol) at room temperature for 48-72 hours with occasional agitation.[9] Alternatively, perform a more exhaustive extraction using a Soxhlet apparatus.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This initial fractionation separates compounds based on their polarity.

  • Bioassay-Guided Column Chromatography:

    • Subject each fraction to a relevant bioassay (e.g., cytotoxicity, antimicrobial).

    • The most active fraction (e.g., the ethyl acetate fraction) is then subjected to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool fractions with similar TLC profiles and re-test for bioactivity.

  • Final Purification:

    • Subject the active sub-fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) or crystallization to obtain the pure substituted benzophenone.[10]

Building from the Ground Up: Chemical Synthesis of Substituted Benzophenones

Chemical synthesis offers a powerful alternative to natural product isolation, providing access to novel derivatives with tailored properties. Several synthetic strategies have been developed, with the Friedel-Crafts acylation being a classic and widely used method.[1]

The Friedel-Crafts acylation is a robust method for forming the diaryl ketone core of benzophenones.

Friedel_Crafts_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup and Purification cluster_Product Final Product A Aromatic Substrate (e.g., Anisole) E Reaction Mixture A->E B Acylating Agent (e.g., Benzoyl Chloride) B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Inert Solvent (e.g., Dichloromethane) D->E F Quenching (e.g., with ice-cold HCl) E->F Reaction Completion (monitored by TLC) G Extraction with Organic Solvent F->G H Washing and Drying G->H I Solvent Removal H->I J Purification (Column Chromatography or Crystallization) I->J K Pure Substituted Benzophenone J->K

Caption: A typical workflow for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

This protocol details the synthesis of a simple substituted benzophenone using the Friedel-Crafts acylation.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of benzoyl chloride in anhydrous DCM to the stirred suspension.

    • After the addition is complete, add a solution of anisole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-methoxybenzophenone.

Part 2: Rigorous Characterization of Substituted Benzophenones

Once a substituted benzophenone has been isolated or synthesized, its structural identity and purity must be unequivocally established. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Elucidation

A suite of spectroscopic methods provides detailed information about the molecular structure of the isolated compound.

Technique Information Obtained Key Considerations
¹H and ¹³C NMR Provides information on the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and the electronic environment of the nuclei.[12][13][14][15]The chemical shifts and coupling constants are highly informative for determining the substitution pattern on the aromatic rings.[14]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[12][16]High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, which is characteristic of the benzophenone chromophore.[17][18]The position and intensity of the absorption maxima can be influenced by the nature and position of the substituents.[17]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the ketone.[12][14]The frequency of the C=O stretch can be affected by ring substitution and conjugation.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.[19]Requires the growth of a suitable single crystal.[19]
Purity Assessment: The Role of High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of a synthesized or isolated substituted benzophenone.[20][21][22][23] A well-developed HPLC method can separate the target compound from any impurities, starting materials, or byproducts.

Parameter Typical Conditions Rationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[20]The non-polar stationary phase is well-suited for the separation of relatively non-polar benzophenones.
Mobile Phase A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid)[20]The organic modifier (acetonitrile) controls the retention time, while the acid improves peak shape.
Detection UV detector set at a wavelength where the benzophenone has strong absorbance (e.g., 254 nm)[18][20]Benzophenones have a strong UV chromophore, allowing for sensitive detection.
Flow Rate Typically 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Injection Volume 5-20 µLDependent on the concentration of the sample and the sensitivity of the detector.

Conclusion: A Versatile Scaffold with a Bright Future

The substituted benzophenone scaffold continues to be a fertile ground for the discovery of new therapeutic agents and valuable chemical entities.[1][2] A thorough understanding of the principles and techniques for their discovery, isolation, and characterization is paramount for researchers in natural product chemistry, medicinal chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the successful investigation of this important class of compounds, paving the way for future innovations and applications.

References

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  • Stanković, N., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Molecules, 28(19), 6788. [Link]

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  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

  • The benzophenones: Isolation, structural elucidation and biological activities. (n.d.). ResearchGate. [Link]

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  • Method for purifying and separating benzophenone. (n.d.).
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  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. [Link]

  • Benzophenone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link]

  • Benzophenone Analyzed with HPLC. (n.d.). MicroSolv. [Link]

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  • IR and H-NMR analysis of benzophenone. (2020). Chemistry Stack Exchange. [Link]

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  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.). NIH. [Link]

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Methodological & Application

Application Notes and Protocols for the Preparation of 3-Chloro-4'-hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-Chloro-4'-hydroxybenzophenone and its derivatives. It outlines the prevalent synthetic methodologies, with a focus on the Friedel-Crafts acylation reaction, detailing both traditional and modern catalytic approaches. The guide explains the underlying chemical principles, offers a detailed step-by-step laboratory protocol, and discusses the critical role of these compounds as intermediates in the development of pharmaceuticals and advanced polymers. Safety protocols, characterization techniques, and a summary of key reaction parameters are also presented to ensure reproducible and safe execution by researchers and drug development professionals.

Introduction: Significance and Applications

3-Chloro-4'-hydroxybenzophenone is a diarylketone that serves as a pivotal structural motif and a valuable building block in organic and medicinal chemistry. Its derivatives are key intermediates in the synthesis of a range of commercially important products.

  • Pharmaceutical Intermediates: The benzophenone core is prominent in medicinal chemistry. The isomeric 4-chloro-4'-hydroxybenzophenone is a well-known precursor for fenofibrate, a widely prescribed lipid-lowering drug.[1][2] The 3-chloro isomer and its derivatives are also of significant interest for the development of novel biologically active molecules, with some studies indicating their potential in inhibiting tumor cell division.[1] The synthesis of complex molecules like Rafoxanide, an anthelmintic agent, also involves related chloro-phenoxy structures, highlighting the importance of this chemical class.[3]

  • Polymer Chemistry: Benzophenone derivatives are crucial in polymer science. They can function as monomers for high-performance, heat-resistant polymers such as Poly Ether Ketone (PEK).[1][2] The hydroxyl and chloro groups on the aromatic rings provide reactive sites for polymerization reactions, enabling the creation of polymers with tailored thermal and mechanical properties.[1]

  • UV Absorbers and Stabilizers: The benzophenone structure is an effective chromophore for absorbing ultraviolet (UV) radiation. This property makes its derivatives valuable as UV filters in sunscreens and cosmetics, and as photostabilizers to prevent degradation in plastics and coatings.[4]

The precise placement of the chloro and hydroxyl groups is critical for the desired reactivity and biological activity. Therefore, regioselective control during synthesis is paramount to avoid the formation of unwanted isomers, such as 3-Chloro-4'-hydroxybenzophenone appearing as an impurity in some fenofibrate synthesis routes.[1]

Synthetic Methodology: The Friedel-Crafts Acylation

The most common and versatile method for synthesizing 3-Chloro-4'-hydroxybenzophenone derivatives is the Friedel-Crafts acylation . This powerful reaction forms a new carbon-carbon bond by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[5][6]

Core Principle and Key Reagents

The reaction typically involves the acylation of an activated aromatic ring (phenol or its protected form, anisole) with an acylating agent (3-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst.

  • Aromatic Substrate: Phenol is the direct precursor to the '4-hydroxy' portion of the target molecule. Its hydroxyl group is a strong activating group, directing the incoming electrophile (the acyl group) to the ortho and para positions. The para product is generally favored due to reduced steric hindrance. To avoid side reactions at the hydroxyl group, it is often protected as a methyl ether (anisole), which is later deprotected to yield the final product.[7]

  • Acylating Agent: For the synthesis of the target molecule, 3-chlorobenzoyl chloride is the standard acylating agent.

  • Catalyst: The catalyst's role is to generate the highly electrophilic acylium ion from the acyl chloride, which then attacks the aromatic ring.

Evolution of Catalytic Systems

The choice of catalyst is crucial for reaction efficiency, safety, and environmental impact.

  • Traditional Catalysts: Lewis acids like anhydrous aluminum chloride (AlCl₃), polyphosphoric acid, and hydrofluoric acid have been widely used.[2]

    • Causality: AlCl₃ is highly effective because it coordinates strongly with the chlorine of the acyl chloride, facilitating the formation of the reactive acylium ion.

    • Drawbacks: These catalysts are often highly corrosive, moisture-sensitive, and generate significant amounts of hazardous waste, complicating the workup procedure and posing environmental concerns.[2]

  • Modern Heterogeneous Catalysts: To address the shortcomings of traditional catalysts, more eco-friendly solid acid catalysts have been developed. Montmorillonite K-10 clay, particularly when supported with metal chlorides like iron(III) chloride (FeCl₃), has shown excellent efficacy.[2]

    • Advantages: These heterogeneous catalysts are non-corrosive, can be easily separated from the reaction mixture by simple filtration, are reusable, and lead to simpler workup processes with reduced waste generation.[2] An Fe³⁺-supported K-10 clay catalyst has been reported to yield up to 97% of the desired product.[2]

General Synthetic Workflow and Mechanism

The synthesis of 3-Chloro-4'-hydroxybenzophenone via Friedel-Crafts acylation follows a well-defined sequence of chemical events.

General Workflow

The overall process can be visualized as a multi-step workflow from starting materials to the final purified product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis Phenol_Anisole Phenol or Anisole Reaction Friedel-Crafts Acylation in Inert Solvent Phenol_Anisole->Reaction Acyl_Chloride 3-Chlorobenzoyl Chloride Acyl_Chloride->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃ or K10-Fe³⁺) Catalyst->Reaction Workup Quenching, Neutralization, Catalyst Removal Reaction->Workup Extraction Solvent Extraction & Evaporation Workup->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification Column Chromatography & Recrystallization Crude_Product->Purification Final_Product Pure 3-Chloro-4'-hydroxy- benzophenone Purification->Final_Product Analysis Characterization (NMR, MS, IR, MP) Final_Product->Analysis

Caption: General workflow for the synthesis of 3-Chloro-4'-hydroxybenzophenone.

Reaction Mechanism

The mechanism involves the generation of a potent electrophile that attacks the electron-rich phenol ring.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Release AcylCl 3-Cl-Ph-COCl AcyliumIon [3-Cl-Ph-C≡O]⁺ + [AlCl₄]⁻ AcylCl->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex + Phenol Phenol Phenol Ring ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Final Product ProductComplex->FinalProduct + H₂O (Workup)

Sources

Application Notes and Protocols: A Guide to the Etherification of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4'-hydroxybenzophenone is a versatile intermediate in the synthesis of a variety of organic molecules, finding applications in medicinal chemistry and materials science. The presence of a phenolic hydroxyl group allows for further functionalization, with etherification being a common and crucial transformation. This process attaches an alkyl or aryl group to the oxygen atom of the hydroxyl moiety, thereby modifying the molecule's steric and electronic properties, which can significantly influence its biological activity or material characteristics.

This comprehensive guide provides a detailed experimental procedure for the etherification of 3-Chloro-4'-hydroxybenzophenone. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and outline methods for the purification and characterization of the final product. The presented protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the process.

Mechanistic Insights: The Williamson Ether Synthesis

The etherification of phenols is most commonly and reliably achieved through the Williamson ether synthesis.[1] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The core principle of this synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[1]

In the context of our target molecule, the reaction can be dissected into two key stages:

  • Deprotonation: The phenolic proton of 3-Chloro-4'-hydroxybenzophenone is acidic and can be removed by a suitable base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile due to the negative charge on the oxygen atom. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to induce side reactions. Anhydrous potassium carbonate is an excellent choice for this purpose as it is a mild base, readily available, and easily removed after the reaction.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this protocol, iodoethane).[2] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral (though not relevant in the case of iodoethane).[3] The reaction results in the formation of a new carbon-oxygen bond, yielding the desired ether, and the displacement of the halide as a leaving group.

The SN2 nature of this reaction dictates that primary alkyl halides are the best substrates, as they are less sterically hindered, allowing for an unencumbered backside attack by the nucleophile.[2]

G A 1. Add Reactants - 3-Chloro-4'-hydroxybenzophenone - K2CO3 - Acetone B 2. Add Alkylating Agent - Iodoethane (dropwise) A->B C 3. Reflux - Heat to reflux (approx. 56°C) - Monitor by TLC B->C D 4. Work-up - Cool to RT - Filter off K2CO3 - Concentrate filtrate C->D E 5. Extraction - Dissolve residue in DCM - Wash with NaHCO3(aq) - Wash with brine D->E F 6. Drying & Concentration - Dry organic layer (MgSO4) - Filter - Concentrate in vacuo E->F G 7. Purification - Column Chromatography or - Recrystallization F->G H 8. Characterization - NMR, MS, FTIR G->H

Sources

Application Notes & Protocols for the Scalable Synthesis of 3-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 3-Chloro-4'-hydroxybenzophenone, a critical intermediate in the manufacturing of pharmaceuticals, such as the lipid-lowering agent fenofibrate, and high-performance polymers. We delve into the mechanistic underpinnings of the Friedel-Crafts acylation reaction, offering a detailed, step-by-step protocol optimized for safety, yield, and purity. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable synthetic route.

Introduction and Significance

3-Chloro-4'-hydroxybenzophenone is a diarylketone of significant industrial interest. Its molecular structure is a key building block for a variety of complex organic molecules. The primary route for its synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. However, scaling this process from the benchtop to a pilot or manufacturing scale presents unique challenges, including managing reaction exotherms, controlling regioselectivity, and handling corrosive reagents and byproducts.

This application note provides a field-proven methodology that addresses these challenges, emphasizing the causality behind each experimental step to ensure both reproducibility and a deep understanding of the process.

The Chemistry: Friedel-Crafts Acylation

The synthesis of 3-Chloro-4'-hydroxybenzophenone is typically achieved via the Friedel-Crafts acylation of phenol with 3-chlorobenzoyl chloride. This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 3-chlorobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic acylium ion. This ion is resonance-stabilized.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para substitution is generally favored, leading to the desired 4'-hydroxy isomer.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to regenerate the aromatic ring.

  • Complexation and Hydrolysis: The product, 3-Chloro-4'-hydroxybenzophenone, forms a complex with the AlCl₃ catalyst. The reaction is then quenched with water or dilute acid to hydrolyze this complex and liberate the final product.

It is important to note that phenol can also undergo O-acylation to form an ester. However, under Friedel-Crafts conditions, the resulting phenyl ester can undergo a Fries rearrangement to yield the C-acylated hydroxyketone product.[3] Using an excess of the catalyst can promote this rearrangement and favor the desired product.[3]

Mechanistic Pathway

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Acylium_ion Acylium Ion (Electrophile) + AlCl₄⁻ 3-chlorobenzoyl_chloride->Acylium_ion Activation AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_ion Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion->Sigma_complex Phenol Phenol Phenol->Sigma_complex Nucleophilic Attack Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex -H⁺ HCl_byproduct HCl Sigma_complex->HCl_byproduct Final_Product 3-Chloro-4'-hydroxybenzophenone Product_complex->Final_Product Hydrolysis (Work-up)

Caption: Friedel-Crafts acylation mechanism for 3-Chloro-4'-hydroxybenzophenone synthesis.

Scaled-Up Synthesis Protocol

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment and reagent quantities will be necessary for further scaling. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (molar eq.)Notes
Phenol108-95-294.1194.1 g (1.0 mol, 1.0 eq)High purity, crystalline
3-Chlorobenzoyl chloride618-46-2175.02183.8 g (1.05 mol, 1.05 eq)Corrosive, handle with care
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34160.0 g (1.2 mol, 1.2 eq)Moisture sensitive, highly reactive
Dichloromethane (DCM)75-09-284.931.0 LAnhydrous grade, solvent
Hydrochloric Acid (HCl), 6M7647-01-0-~500 mLFor work-up
Sodium Hydroxide (NaOH), 10% aq.1310-73-2-As neededFor purification
Methanol67-56-132.04As neededFor recrystallization
Equipment
  • 2L three-neck, round-bottom flask (or jacketed reactor)

  • Mechanical overhead stirrer

  • Thermocouple and temperature controller

  • 500 mL pressure-equalizing dropping funnel

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas)

  • Heating/cooling mantle or circulating bath

  • Large separatory funnel (4L)

  • Büchner funnel and vacuum flask

Experimental Workflow

G cluster_workflow Synthesis Workflow A Setup & Inerting (N₂ atmosphere) B Charge DCM & AlCl₃ Cool to 0-5 °C A->B C Add Phenol Solution (in DCM) B->C D Add 3-Chlorobenzoyl Chloride (Slowly, maintain T < 10 °C) C->D E Reaction (Warm to RT, stir for 4-6h) D->E F Quench (Pour into ice/HCl) E->F G Work-up (Separate layers, wash organic) F->G H Purification (NaOH wash, acidify, filter) G->H I Final Isolation (Recrystallize from Methanol) H->I

Caption: Step-by-step workflow for the scaled-up synthesis.

Detailed Procedure
  • Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. This is critical as AlCl₃ is highly reactive with atmospheric moisture.

  • Initial Charge: Charge the reactor with dichloromethane (700 mL) and cool the vessel to 0-5 °C using an ice bath or circulator.

  • Catalyst Addition: Slowly and carefully add the anhydrous aluminum chloride (160.0 g) to the cooled DCM with vigorous stirring. This is an exothermic process. Ensure the temperature does not exceed 10 °C.

    • Causality Note: Adding the solid AlCl₃ to the solvent slowly and with cooling prevents localized overheating which can degrade the solvent and reduce catalyst activity.

  • Phenol Addition: In a separate flask, dissolve the phenol (94.1 g) in DCM (300 mL). Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature at 0-10 °C.

    • Causality Note: Phenol forms a complex with AlCl₃. This pre-complexation step is important for controlling the subsequent acylation reaction.

  • Acylation: Add the 3-chlorobenzoyl chloride (183.8 g) to the dropping funnel and add it to the reaction mixture dropwise over 1.5-2 hours. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C. A significant amount of HCl gas will evolve during this step.

    • Causality Note: This is the main exothermic event. Slow addition is paramount for safety and to minimize the formation of undesired byproducts. The evolving HCl gas must be neutralized in a scrubber.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material (phenol) is consumed.

  • Quenching: Prepare a mixture of crushed ice (~1 kg) and 6M HCl (200 mL) in a large beaker or quench tank. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with good stirring. This will hydrolyze the aluminum complexes and is highly exothermic.

    • Causality Note: The acidic quench protonates the aluminum salts, making them water-soluble and facilitating their removal from the organic product.

  • Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl (2 x 200 mL) and then with water (2 x 200 mL) to remove residual aluminum salts and acid.

  • Crude Product Isolation & Purification: The crude product is in the DCM layer. To purify, extract the DCM layer with a 10% aqueous NaOH solution (3 x 250 mL). The product, being phenolic, will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind.

    • Causality Note: This liquid-liquid extraction is a highly effective purification step. The phenoxide salt of the product is water-soluble, while many organic impurities are not.

  • Precipitation: Combine the aqueous basic extracts and cool them in an ice bath. Slowly acidify the solution to pH ~2 by adding 6M HCl with stirring. The pure product will precipitate as a solid.

  • Final Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Drying and Recrystallization: Dry the product in a vacuum oven at 60-70 °C. For very high purity, the dried solid can be recrystallized from methanol. The typical yield is 75-85%.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Inactive (hydrated) AlCl₃.Use fresh, anhydrous AlCl₃ and maintain a strict inert atmosphere.
Reaction temperature too low/high.Optimize temperature profile. Ensure efficient cooling during additions.
Insufficient reaction time.Monitor reaction by HPLC/TLC to ensure completion.
High levels of ortho-isomer High reaction temperature.Maintain low temperatures (0-10 °C) during the acylation step.
Incomplete Reaction Insufficient catalyst.Ensure at least 1.1-1.2 molar equivalents of AlCl₃ are used.
Poor mixing in the reactor.Ensure adequate agitation, especially for a thick slurry.
Product is an oil or gummy solid Impurities present.Ensure efficient washing during work-up. Recrystallize from an appropriate solvent system (e.g., methanol, ethanol/water).

Characterization and Quality Control

The identity and purity of the synthesized 3-Chloro-4'-hydroxybenzophenone should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point 175-178 °C
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, -OH), 7.7-7.8 (m, 2H), 7.6 (t, 1H), 7.5 (d, 1H), 7.0 (d, 2H)
HPLC Purity ≥99%
Solubility Soluble in methanol, sparingly soluble in glacial acetic acid, practically insoluble in water.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Reagent Hazards:

    • Anhydrous AlCl₃: Highly corrosive and reacts violently with water. Handle in a glove box or under a nitrogen atmosphere.

    • 3-Chlorobenzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

    • Phenol: Toxic and corrosive. Can cause severe skin burns.

    • Dichloromethane: A suspected carcinogen. Use with adequate ventilation.

  • Reaction Hazards: The reaction is highly exothermic and generates large volumes of corrosive HCl gas. Ensure efficient cooling and use a gas scrubber. The quenching step is also highly exothermic.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[5][6][7][8][9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6][7][8][9] If inhaled, move to fresh air.[5][7][9]

References

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). A Novel Method for The Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Clay Supported Solid Acid Catalysts. Available at: [Link]

  • European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones. EP 0128693 A2.
  • Vihita Chem Pvt. Ltd. (2020). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Indian Patent IN201621009085A. Available at: [Link]

  • Jiangsu Bandung Technology Co., Ltd. (2018). Preparation method of 4-chloro-4'-hydroxybenzophenone. Chinese Patent CN107793303A.
  • Google Patents. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. CN103896754A.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4'-hydroxybenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-4'-hydroxybenzophenone via recrystallization. As a key intermediate in the synthesis of pharmaceuticals like fenofibrate and high-performance polymers, achieving high purity is paramount.[1][2] This document moves beyond a simple protocol, offering troubleshooting solutions and expert insights into the nuances of the crystallization process to ensure you can consistently obtain a high-purity product.

Physicochemical Profile of 3-Chloro-4'-hydroxybenzophenone

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. These values are critical for solvent selection and for verifying the purity of the final product.

PropertyValueSource
Chemical Formula C₁₃H₉ClO₂[3]
Molecular Weight 232.66 g/mol [3][4]
Appearance White to off-white or yellowish crystalline solid[5]
Melting Point 178.0 to 181.0 °C[5]
CAS Number 42019-78-3[4][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and theory behind the recrystallization of 3-Chloro-4'-hydroxybenzophenone.

Q1: How do I select the best solvent for recrystallization?

A successful recrystallization hinges on selecting a solvent where the target compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature.[7] For 3-Chloro-4'-hydroxybenzophenone, which possesses both a polar hydroxyl group and a less polar chlorinated benzoyl group, solvents of intermediate polarity often work best. Methanol has been successfully used for recrystallization.[1] A mixed-solvent system, such as toluene and acetone, has also been reported to be effective.[8]

The Ideal Solvent Checklist:

  • High solubility at boiling point: The solvent should completely dissolve the crude product when heated.

  • Low solubility at room temperature: This ensures maximum recovery of the pure compound upon cooling.

  • Does not react with the compound: The solvent must be chemically inert.[9]

  • Boiling point considerations: The solvent's boiling point should be below the melting point of 3-Chloro-4'-hydroxybenzophenone (~178-181 °C) to prevent it from "oiling out" instead of crystallizing.[10]

  • Volatility: A relatively volatile solvent is easier to remove from the final crystalline product.[9]

Q2: What are the most common impurities I might encounter?

Impurities typically originate from the synthesis process, which is often a Friedel-Crafts acylation. Potential impurities include:

  • Unreacted Starting Materials: Such as phenol, p-chlorobenzoyl chloride, or p-chlorobenzoic acid.[1][11]

  • Regioisomers: For instance, 2-chloro-4'-hydroxybenzophenone can be formed as a byproduct during synthesis.[11]

  • Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃) may be present if the workup is incomplete.[2]

Q3: How can I assess the purity of my final product?

The most straightforward methods are:

  • Melting Point Analysis: A sharp melting point within the expected range (178-181 °C) is a strong indicator of high purity.[5] Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like NMR (Nuclear Magnetic Resonance) and GC (Gas Chromatography) are used.[5]

Detailed Experimental Protocol: Recrystallization from Methanol

This protocol provides a reliable, step-by-step method for purifying crude 3-Chloro-4'-hydroxybenzophenone. Methanol is often a good starting choice for this compound.[1]

Materials:

  • Crude 3-Chloro-4'-hydroxybenzophenone

  • Methanol (ACS grade or higher)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and vacuum flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 3-Chloro-4'-hydroxybenzophenone in an Erlenmeyer flask with a stir bar. Add a small amount of methanol, just enough to create a slurry.[12]

  • Heating: Gently heat the mixture on a hot plate while stirring. Add methanol portion-wise, allowing the solution to return to a boil after each addition, until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes yield.[7]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, catalyst residue) are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it into the clean, hot flask. Causality: This step removes insoluble impurities that would otherwise be trapped in your final crystals. Keeping the apparatus hot prevents the desired product from crystallizing prematurely.[7]

  • Cooling and Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this initial cooling phase. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum. The product can be left in the Büchner funnel under vacuum or transferred to a watch glass for air drying or drying in a vacuum oven at a moderate temperature (e.g., 60-70 °C). Ensure all solvent is removed, as residual solvent will depress the melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Finishing start Place Crude Product in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filter_q Insoluble Impurities? add_solvent->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool_slowly Cool Slowly to Room Temperature hot_filter_q->cool_slowly No hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Collect via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product Pure Product dry->final_product

Caption: A standard workflow for purification by recrystallization.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides solutions to the most frequent problems.

Q: My compound will not dissolve, even after adding a large amount of boiling solvent.

  • Probable Cause: You may have chosen an inappropriate solvent in which the compound has very low solubility, or there is a significant amount of an insoluble impurity.

  • Solution:

    • Verify Solvent Choice: First, confirm from literature or preliminary tests that 3-Chloro-4'-hydroxybenzophenone is soluble in the chosen solvent when hot. Methanol, ethanol, or a toluene/acetone mixture are good starting points.[1][8][13]

    • Consider an Insoluble Impurity: If the bulk of the material has dissolved but a solid remains, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid and proceed with the filtrate.

Q: No crystals are forming after the solution has cooled to room temperature.

  • Probable Cause: The solution is not supersaturated, likely because too much solvent was added initially.[14]

  • Solution (in order of preference):

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again. Be careful not to evaporate too much solvent.[14]

    • Use an Anti-Solvent: If you are using a solvent in which the compound is quite soluble (e.g., acetone), you can try adding a miscible "anti-solvent" in which it is insoluble (e.g., water or hexane) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.

Q: My product has "oiled out" into a gooey liquid instead of forming crystals.

  • Probable Cause: The solution became supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent). This can also be caused by the presence of impurities that significantly depress the melting point.[14]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.

    • Slower Cooling: Allow the solution to cool much more slowly. A lower concentration and slower cooling rate will lower the temperature at which crystal growth begins, hopefully to below the melting point of the compound.

Q: The final yield of my recrystallized product is very low.

  • Probable Cause: This can be due to several factors:

    • Using a large excess of solvent during the dissolution step.

    • Premature crystallization during the hot filtration step (product was lost on the filter paper).

    • Not cooling the solution for a sufficient amount of time in the ice bath.

    • The compound has significant solubility in the solvent even at low temperatures.

  • Solution:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the absolute minimum amount of boiling solvent needed for dissolution.

    • Improve Hot Filtration: Ensure your receiving flask and funnel are sufficiently pre-heated to prevent the product from crashing out.

    • Check the Mother Liquor: You can try to recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Troubleshooting_Tree q1 Is the solution clear after adding boiling solvent? a1_yes Cool solution to room temp. q1->a1_yes Yes a1_no Likely insoluble impurity. Perform hot filtration. q1->a1_no No q2 Did crystals form upon cooling? a1_yes->q2 a2_yes Proceed to ice bath and filtration. q2->a2_yes Yes a2_no Too much solvent. q2->a2_no No q3 Did the product form solid crystals or an oil? a2_yes->q3 a2_no_sol1 1. Scratch flask or add seed crystal. a2_no->a2_no_sol1 a3_solid Success! Check purity (m.p.). q3->a3_solid Solid Crystals a3_oil Reheat, add more solvent, and cool more slowly. q3->a3_oil Oiled Out a2_no_sol2 2. Evaporate some solvent and re-cool. a2_no_sol1->a2_no_sol2

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). A new eco-compatible method for the synthesis of 4-chloro,4'-hydroxy benzophenone. [Link]

  • Google Patents. (2014). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • European Patent Office. (1984). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. [Link]

  • Google Patents. (2008).
  • PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2018).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Scholars Research Library. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. [Link]

  • Reddit. (2021). r/chemistry - Need help with recrystallisation I have trouble with. [Link]

  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • American Chemical Society. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]

Sources

Validation & Comparative

A Comparative Study of 3-Chloro- vs. 4-Chloro-4'-hydroxybenzophenone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two such isomers: 3-chloro-4'-hydroxybenzophenone and 4-chloro-4'-hydroxybenzophenone. While the latter is a well-documented and crucial intermediate in the synthesis of the lipid-lowering agent fenofibrate, the former presents a valuable case study for understanding the nuanced effects of substituent placement. This document will explore the electronic and steric factors governing their differential reactivity, supported by experimental data for the 4-chloro isomer and predictive analysis for its 3-chloro counterpart based on established chemical principles.

Introduction: The Significance of Isomeric Purity and Reactivity

Benzophenone derivatives are a cornerstone in organic synthesis, serving as photoinitiators, UV blockers, and key synthons for more complex molecules. The addition of chloro and hydroxyl groups to the benzophenone scaffold introduces functionalities that can be exploited in a variety of chemical transformations. 4-Chloro-4'-hydroxybenzophenone is a prime example, with its industrial-scale synthesis being well-optimized.[1][2] The reactivity of the chloro and hydroxyl groups, and the aromatic rings themselves, are of paramount importance in its subsequent conversions.

The isomeric counterpart, 3-chloro-4'-hydroxybenzophenone, while less commercially prominent, offers a compelling point of comparison. The shift of the chlorine atom from the para- to the meta-position significantly alters the electronic landscape of the molecule, leading to predictable yet impactful differences in its chemical behavior. Understanding these differences is crucial for chemists aiming to design novel synthetic routes or to develop structure-activity relationships in medicinal chemistry.

Physicochemical Properties:

Property3-Chloro-4'-hydroxybenzophenone4-Chloro-4'-hydroxybenzophenone
CAS Number 61002-52-6[3]42019-78-3[4]
Molecular Formula C₁₃H₉ClO₂[3]C₁₃H₉ClO₂[4]
Molecular Weight 232.66 g/mol [3]232.66 g/mol [4]
Appearance White to off-white crystalline powder (predicted)White to light brown crystalline powder[5]
Melting Point Not readily available177-181 °C[5]

Synthesis via Friedel-Crafts Acylation: A Tale of Two Isomers

The most common route to synthesizing these compounds is the Friedel-Crafts acylation of a phenol with the corresponding chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products phenol Phenol product 3- or 4-Chloro-4'-hydroxybenzophenone phenol->product chlorobenzoyl_chloride 3- or 4-Chlorobenzoyl Chloride chlorobenzoyl_chloride->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product catalysis hcl HCl

Figure 1: Generalized Friedel-Crafts acylation for the synthesis of chloro-hydroxybenzophenones.
Synthesis of 4-Chloro-4'-hydroxybenzophenone: An Established Protocol

The synthesis of 4-chloro-4'-hydroxybenzophenone is well-documented, often involving the reaction of phenol with 4-chlorobenzoyl chloride.[6] Industrial processes have been optimized for high yields, with some methods reporting yields as high as 94.5%.[7]

Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone [7]

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., chlorobenzene) and phenol.

  • Catalyst Addition: Aluminum chloride is added portion-wise at room temperature with stirring.

  • Acylation: 4-chlorobenzoyl chloride is added dropwise, maintaining the temperature between 35-45 °C. The reaction mixture is then heated to 45-55 °C and held for a specified time (e.g., 2 hours).

  • Work-up: The reaction mixture is cooled and poured into a mixture of ice and water. The resulting solid is filtered, washed to neutrality, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure 4-chloro-4'-hydroxybenzophenone.

Predicted Synthesis of 3-Chloro-4'-hydroxybenzophenone

While specific experimental data for the synthesis of 3-chloro-4'-hydroxybenzophenone is scarce in readily available literature, its synthesis would follow the same Friedel-Crafts acylation principle, using 3-chlorobenzoyl chloride as the acylating agent.

Key Considerations for the 3-Chloro Isomer Synthesis:

  • Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-director in electrophilic aromatic substitution. Therefore, the acylation will predominantly occur at the para-position relative to the hydroxyl group, leading to the desired 4'-hydroxy substitution pattern.

  • Reaction Rate: The electronic nature of 3-chlorobenzoyl chloride compared to its 4-chloro isomer may influence the reaction rate. The chlorine atom at the meta position in the 3-chloro isomer exerts a weaker deactivating effect on the acylium ion electrophile compared to the para-chloro substituent. However, this difference is generally considered to be minor in the context of a highly reactive acylium ion.

  • Yield: It is anticipated that the yield of 3-chloro-4'-hydroxybenzophenone would be comparable to that of the 4-chloro isomer under optimized conditions, given the similar nature of the reactants and mechanism.

Comparative Reactivity: Electronic and Steric Effects

The position of the chlorine atom on the benzoyl ring is the primary determinant of the differential reactivity between the two isomers. These differences can be rationalized by considering the interplay of inductive and resonance effects.

Reactivity_Comparison cluster_isomers Isomers cluster_reactivity Reactivity isomer_3_chloro 3-Chloro-4'-hydroxybenzophenone reactivity_eas Electrophilic Aromatic Substitution isomer_3_chloro->reactivity_eas  Slightly more reactive (less deactivation) reactivity_nas Nucleophilic Aromatic Substitution isomer_3_chloro->reactivity_nas  Less reactive (no resonance stabilization) isomer_4_chloro 4-Chloro-4'-hydroxybenzophenone isomer_4_chloro->reactivity_eas  Slightly less reactive (more deactivation) isomer_4_chloro->reactivity_nas  More reactive (resonance stabilization)

Figure 2: Predicted relative reactivity of the two isomers in key reaction types.
Electrophilic Aromatic Substitution (EAS)

In EAS reactions on the chlorobenzoyl ring, the chlorine atom acts as a deactivating group due to its inductive electron-withdrawing effect, while it directs incoming electrophiles to the ortho and para positions due to resonance. The carbonyl group is a strong deactivating group and a meta-director.

  • 4-Chloro Isomer: The chlorine atom is para to the carbonyl group. The combined deactivating effects of both the chlorine and the carbonyl group make this ring significantly less reactive towards electrophiles compared to benzene.

  • 3-Chloro Isomer: The chlorine atom is meta to the carbonyl group. While both groups are deactivating, the deactivating inductive effect of the meta-chlorine on the positions ortho and para to it is slightly less pronounced compared to the para-chloro isomer. Therefore, the chlorobenzoyl ring of the 3-chloro isomer is predicted to be slightly more reactive towards EAS than that of the 4-chloro isomer, although both are significantly deactivated.

On the other hand, for EAS on the hydroxyphenyl ring, the hydroxyl group is a strong activating, ortho-, para-directing group. The chloro-benzoyl substituent acts as a deactivating group on this ring. The deactivating effect of the 3-chlorobenzoyl group is expected to be slightly weaker than that of the 4-chlorobenzoyl group, making the hydroxyphenyl ring in the 3-chloro isomer marginally more reactive towards electrophiles.

Nucleophilic Aromatic Substitution (NAS)

The reactivity of the C-Cl bond towards nucleophilic aromatic substitution is a key point of differentiation. For NAS to occur readily, the aromatic ring needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate.

  • 4-Chloro Isomer: The chlorine atom is para to the strongly electron-withdrawing carbonyl group. This para-relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, making the 4-chloro isomer significantly more susceptible to NAS .

  • 3-Chloro Isomer: The chlorine atom is meta to the carbonyl group. In this position, the carbonyl group cannot stabilize the negative charge of the Meisenheimer intermediate through resonance. The stabilization is limited to the inductive effect. Consequently, the 3-chloro isomer is predicted to be considerably less reactive towards NAS at the C-Cl bond.

Comparative Spectroscopic Analysis

Spectroscopic Data for 4-Chloro-4'-hydroxybenzophenone:

Spectroscopic TechniqueKey Features for 4-Chloro-4'-hydroxybenzophenone
¹H NMR (in DMSO-d₆)Aromatic protons on the chlorine-substituted ring appear as a doublet. Aromatic protons on the hydroxyl-substituted ring also appear as a doublet.[8]
¹³C NMR (in DMSO-d₆)Carbonyl carbon signal is observed. Signals for the carbon attached to the hydroxyl group and the carbon bonded to the chlorine atom are distinct.[8]
IR (KBr)Strong absorption bands for C=O stretch, O-H stretch, and C-Cl stretch are present.[8]
Mass Spectrometry (EI)A prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope are observed. Fragmentation patterns include the loss of Cl and subsequent rearrangements.[9]

Predicted Spectroscopic Differences for the 3-Chloro Isomer:

  • ¹H NMR: The aromatic protons on the chlorobenzoyl ring of the 3-chloro isomer will exhibit a more complex splitting pattern (likely a singlet, a doublet, a triplet, and another doublet) compared to the simple doublet observed for the 4-chloro isomer, due to the different symmetry.

  • ¹³C NMR: The chemical shifts of the carbons in the chlorobenzoyl ring will differ due to the change in the position of the chlorine atom. The carbon bearing the chlorine atom will have a different chemical shift, and the electronic effects will cause slight shifts in the other carbons of that ring.

  • IR: The C-Cl stretching frequency might show a slight shift. The overall IR spectrum is expected to be very similar, with the main differences appearing in the fingerprint region due to the change in symmetry.

  • Mass Spectrometry: The mass spectrum will show the same molecular ion and M+2 peaks. However, the relative intensities of some fragment ions might differ due to the different stability of the intermediate radical cations formed upon fragmentation.

Conclusion: A Framework for Predictive Chemistry

This comparative guide highlights the significant impact of positional isomerism on the reactivity and properties of 3-chloro- and 4-chloro-4'-hydroxybenzophenone. While extensive experimental data is available for the commercially important 4-chloro isomer, a predictive analysis based on fundamental principles of organic chemistry provides a robust framework for understanding the behavior of its 3-chloro counterpart.

The key takeaways are:

  • The 4-chloro isomer is significantly more reactive towards nucleophilic aromatic substitution at the C-Cl bond due to resonance stabilization of the Meisenheimer intermediate by the para-carbonyl group.

  • The 3-chloro isomer is predicted to be slightly more reactive towards electrophilic aromatic substitution on the chlorobenzoyl ring due to a less pronounced deactivating effect of the meta-chlorine.

  • Their spectroscopic signatures, particularly ¹H NMR, are expected to be distinct , reflecting the different symmetry of the molecules.

This analysis serves as a valuable tool for researchers in synthetic and medicinal chemistry, enabling more informed decisions in experimental design and the interpretation of structure-activity relationships. Further experimental investigation into the reactivity and properties of 3-chloro-4'-hydroxybenzophenone is warranted to validate these predictions and expand the synthetic utility of this isomer.

References

  • Jiangsu Wanlong Technology Co., Ltd. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). A Study on Synthesis of 4-Chloro,4'-Hydroxy Benzophenone by using Solid Acid Catalysts. 8(IV). [Link]

  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 3- and 4-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 3- and 4-substituted benzophenones using fundamental spectroscopic techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explore the causal relationships between substituent position and spectral output. By understanding these structure-property relationships, researchers can more effectively characterize and differentiate between these important chemical isomers. The benzophenone scaffold is ubiquitous in medicinal chemistry and materials science, making the precise determination of its substitution pattern a critical step in research and development.[1][2]

The Foundational Step: Synthesis of Substituted Benzophenones

A robust and reproducible synthesis is the bedrock of any reliable spectroscopic analysis. For substituted benzophenones, the Friedel-Crafts acylation remains a primary and effective synthetic route.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Causality of Experimental Choice: The choice of Friedel-Crafts acylation is dictated by its efficiency in forming the crucial carbon-carbon bond between the carbonyl carbon and the aromatic ring. The Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential as it coordinates with the acyl halide, increasing the electrophilicity of the acylium ion and making it susceptible to attack by the electron-rich aromatic ring. The regioselectivity of the reaction (i.e., the final position of the substituent) is controlled by the starting materials chosen.

Experimental Protocol: General Synthesis of a Substituted Benzophenone
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aromatic compound (e.g., anisole for a 4-methoxy substituent) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add the Lewis acid (e.g., anhydrous AlCl₃) portion-wise to manage the exothermic reaction.

  • Acyl Halide Addition: While maintaining the temperature, add the substituted benzoyl chloride (e.g., 3-nitrobenzoyl chloride or 4-nitrobenzoyl chloride) dropwise via an addition funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[4] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final substituted benzophenone.

Diagram: General Synthetic Workflow

cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Process R1 Substituted Aromatic Ring Flask Inert Atmosphere Flask (0 °C) R1->Flask R2 Substituted Benzoyl Chloride R2->Flask Solvent Anhydrous Solvent Solvent->Flask Stir Stir & Monitor (TLC) Flask->Stir React Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Flask Quench Quench with Ice/HCl Stir->Quench Extract Extraction & Wash Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Substituted Benzophenone Purify->Product

Caption: Friedel-Crafts acylation workflow for benzophenone synthesis.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic structure of molecules by measuring the absorption of light that excites electrons from lower to higher energy orbitals. In benzophenones, two primary transitions are of interest: the lower-energy n → π* transition of the carbonyl group's non-bonding electrons and the higher-energy π → π* transitions of the conjugated aromatic system.[5][6]

Comparative Analysis: The position of a substituent significantly impacts the π-electronic system.

  • 4-Substituted (Para) Benzophenones: A substituent at the 4-position is in direct conjugation with the carbonyl group. Electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) can extend this conjugation through resonance, donating electron density into the system. This stabilizes the excited state (π) more than the ground state (π), reducing the energy gap and causing a bathochromic (red) shift (shift to longer λ_max) of the π → π absorption band.[5][7] Electron-withdrawing groups (EWGs) like nitro (-NO₂) also extend conjugation and typically result in a red shift.

  • 3-Substituted (Meta) Benzophenones: A substituent at the 3-position is not in direct conjugation with the carbonyl group. Its electronic influence is primarily transmitted via the weaker inductive effect. Consequently, the impact on the π → π* transition is much less pronounced, resulting in λ_max values that are closer to that of the parent, unsubstituted benzophenone.

CompoundSubstituentPositionλ_max (π → π*) (nm)
Benzophenone-H-~250
4-Methoxybenzophenone-OCH₃ (EDG)4~286
4-Nitrobenzophenone-NO₂ (EWG)4~265
3-Methoxybenzophenone-OCH₃ (EDG)3~255
3-Nitrobenzophenone-NO₂ (EWG)3~252
Note: Exact λ_max values are solvent-dependent. Data is representative.
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the benzophenone sample (typically 10⁻⁴ to 10⁻⁵ M) using a spectroscopic grade solvent (e.g., ethanol or cyclohexane).[8] A blank cuvette containing only the solvent should also be prepared.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record a baseline spectrum with the solvent blank. Subsequently, record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.[9]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the relevant electronic transitions.

Diagram: Substituent Effect on π → π Transition Energy*

cluster_4sub 4-Substitution (Para) cluster_3sub 3-Substitution (Meta) E0_4 π (Ground State) E1_4 π* (Excited State) E0_4->E1_4 ΔE (smaller) Bathochromic Shift E0_3 π (Ground State) E1_3 π* (Excited State) E0_3->E1_3 ΔE (larger) Minimal Shift

Caption: Energy diagram comparing 4- vs. 3-substitution effects.

Infrared (IR) Spectroscopy: A Focus on the Carbonyl Group

IR spectroscopy is a powerful tool for identifying functional groups by measuring the absorption of infrared radiation, which corresponds to the energy of molecular vibrations.[10] For benzophenones, the most diagnostic absorption is the strong C=O stretching vibration, typically found in the 1630-1680 cm⁻¹ region.[11] The precise frequency of this vibration is highly sensitive to the electronic effects of the substituents on the aromatic rings.

Comparative Analysis: The position of the C=O stretch provides direct insight into the electronic environment of the carbonyl bond.

  • 4-Substituted (Para) Benzophenones: Due to direct conjugation, the electronic effects are strong.

    • Electron-Donating Groups (EDGs): An EDG at the 4-position (e.g., -OCH₃) donates electron density to the ring and, through resonance, to the carbonyl group. This increases the single-bond character of the C=O bond, weakening it. A weaker bond requires less energy to vibrate, resulting in a shift to a lower wavenumber (e.g., ~1650 cm⁻¹).

    • Electron-Withdrawing Groups (EWGs): An EWG at the 4-position (e.g., -NO₂) pulls electron density away from the carbonyl group. This increases the double-bond character, strengthening the bond. A stronger bond requires more energy to vibrate, causing a shift to a higher wavenumber (e.g., ~1670 cm⁻¹).

  • 3-Substituted (Meta) Benzophenones: The influence is primarily inductive, which is weaker and attenuates with distance. Therefore, the shifts in the C=O stretching frequency caused by both EDGs and EWGs at the 3-position are significantly less pronounced compared to their 4-substituted counterparts.[12][13]

CompoundSubstituentPositionC=O Stretch (cm⁻¹)
Benzophenone-H-~1665
4-Methoxybenzophenone-OCH₃ (EDG)4~1654
4-Nitrobenzophenone-NO₂ (EWG)4~1672
3-Methoxybenzophenone-OCH₃ (EDG)3~1662
3-Nitrobenzophenone-NO₂ (EWG)3~1668
Note: Values are representative and can vary slightly based on the sample phase (solid/liquid).
Experimental Protocol: ATR-FTIR Spectrum Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid or liquid benzophenone sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[14]

  • Data Analysis: Identify the wavenumber for the prominent C=O stretching absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of ¹H and ¹³C nuclei within a molecule.[15]

Comparative Analysis (¹H NMR): The key differences lie in the aromatic region (typically 7.0-8.5 ppm).

  • 4-Substituted Benzophenones: The substituted phenyl ring often displays a simple, symmetrical pattern due to the magnetic equivalence of protons. For example, a 4-substituted ring will typically show two distinct signals, each appearing as a doublet, corresponding to the protons ortho and meta to the substituent. This clean splitting pattern is highly characteristic.[16]

  • 3-Substituted Benzophenones: The substituted ring lacks this symmetry, leading to a more complex and crowded multiplet in the aromatic region, as the protons are all chemically distinct and couple with each other differently.

Comparative Analysis (¹³C NMR): The chemical shift of the carbonyl carbon (C=O) is particularly informative (~195 ppm).

  • 4-Substituted Benzophenones: An EDG at the 4-position will shield the carbonyl carbon (donating electron density), shifting its signal upfield to a lower ppm value . An EWG will deshield it, shifting it downfield to a higher ppm value .

  • 3-Substituted Benzophenones: The inductive effects from the meta position are weaker, resulting in smaller changes to the carbonyl carbon's chemical shift compared to the para isomers.

CompoundAromatic ¹H Pattern (Substituted Ring)¹³C Carbonyl Shift (δ, ppm)
BenzophenoneMultiplet~196.7
4-MethoxybenzophenoneTwo doublets (AA'BB' system)~195.5
4-NitrobenzophenoneTwo doublets~195.1
3-MethoxybenzophenoneComplex multiplet~196.5
3-NitrobenzophenoneComplex multiplet~194.8
Note: Chemical shifts are dependent on the deuterated solvent used.
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzophenone sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[14]

  • Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17] For ¹³C spectra, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.[15]

Diagram: Characteristic ¹H NMR Aromatic Patterns

cluster_4sub 4-Substituted Ring cluster_3sub 3-Substituted Ring a4 ~7.8 ppm b4 ~7.0 ppm a3 ~8.2-7.5 ppm

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.